molecular formula C6H10N2S3 B182855 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate CAS No. 140652-77-3

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate

Cat. No.: B182855
CAS No.: 140652-77-3
M. Wt: 206.4 g/mol
InChI Key: KQFINZCRWFZTDB-UHFFFAOYSA-N
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Description

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate is a chemical compound with the molecular formula C6H10N2S3 and a molecular weight of 206.35 g/mol . It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The compound is characterized by its thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 4,5-dihydro-2-thiazolyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is crucial for its antimicrobial and antifungal effects. The compound can also disrupt cellular processes by interfering with the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, dimethyl-, 4,5-dihydro-2-thiazolyl ester
  • Cyanomethyl dimethylcarbamodithioate
  • Carbamic acid, (4,5-dihydro-4-oxo-2-thiazolyl)-, 1,1-dimethylethyl ester

Uniqueness

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-8(2)6(9)11-5-7-3-4-10-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFINZCRWFZTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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